3-Propoxybenzoyl chloride

説明

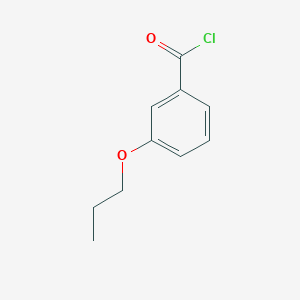

3-Propoxybenzoyl chloride (C₁₀H₁₁ClO₂) is a benzoyl chloride derivative featuring a propoxy (-OCH₂CH₂CH₃) substituent at the 3-position of the benzene ring. This compound is primarily utilized in organic synthesis as a reactive intermediate for introducing the 3-propoxybenzoyl moiety into target molecules, particularly in pharmaceuticals, agrochemicals, and specialty polymers. Its structure combines the electrophilic reactivity of the acyl chloride group with the steric and electronic effects of the alkoxy substituent, enabling selective reactions in nucleophilic acyl substitution or Friedel-Crafts acylation processes .

特性

IUPAC Name |

3-propoxybenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO2/c1-2-6-13-9-5-3-4-8(7-9)10(11)12/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXHHNJORXBXRBY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=CC(=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50594161 | |

| Record name | 3-Propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83230-74-4 | |

| Record name | 3-Propoxybenzoyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50594161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxybenzoyl chloride typically involves the Friedel-Crafts acylation reaction. The general procedure includes the reaction of 3-propoxybenzoic acid with thionyl chloride or oxalyl chloride in the presence of a catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products.

化学反応の分析

Types of Reactions: 3-Propoxybenzoyl chloride undergoes various chemical reactions, including:

Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of esters, amides, and other derivatives.

Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Hydrolysis: In the presence of water, this compound hydrolyzes to form 3-propoxybenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as alcohols, amines, and thiols are commonly used under basic or neutral conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Hydrolysis: Water or aqueous bases under mild conditions.

Major Products:

Esters: Formed by reaction with alcohols.

Amides: Formed by reaction with amines.

Alcohols: Formed by reduction.

Acids: Formed by hydrolysis.

科学的研究の応用

3-Propoxybenzoyl chloride is utilized in various scientific research applications, including:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the modification of biomolecules for studying biological processes.

Medicine: In the development of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of dyes, agrochemicals, and other industrial chemicals.

作用機序

The mechanism of action of 3-Propoxybenzoyl chloride involves its reactivity towards nucleophiles. The carbonyl chloride group is electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.

類似化合物との比較

Comparison with Structurally Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings :

- Substituent Size : The propoxy group in this compound provides better solubility in organic solvents compared to smaller alkoxy groups (e.g., methoxy) but introduces moderate steric hindrance. This balances reactivity and selectivity in acylations .

- Electrophilicity : Benzoyl chlorides (e.g., this compound) exhibit higher reactivity than esters (e.g., propyl 3-chlorobenzoate) due to the electrophilic acyl chloride group, making them preferable for rapid acylations .

- Thermal Stability : Bulky substituents like isopropoxy (in 4-isopropoxy-3-methoxybenzyl chloride) enhance thermal stability, a critical factor in agrochemical formulations .

Research Trends and Gaps

Recent studies highlight the demand for benzoyl chlorides with tailored substituents for drug discovery. For example:

- 3-Aryl/hetaryl-2-cyanoacryloyl chlorides (e.g., from ) demonstrate superior reactivity in synthesizing heterocycles but lack the alkoxy substituents seen in this compound, limiting their solubility .

- 3-Chlorobenzaldehyde (CAS 587-04-2) shares a chloro-substituted aromatic structure but lacks the acyl chloride functionality, restricting its use in acylation reactions .

生物活性

3-Propoxybenzoyl chloride, a chemical compound with the formula C10H11ClO, is a derivative of benzoyl chloride and is primarily used in organic synthesis and as an intermediate in the production of various pharmaceuticals and agrochemicals. Understanding its biological activity is crucial for assessing its safety and potential therapeutic applications.

- Molecular Formula: C10H11ClO

- Molecular Weight: 198.65 g/mol

- CAS Number: 14918907

The biological activity of this compound can be attributed to its electrophilic nature, which allows it to react with nucleophiles in biological systems. This property is significant in drug design, particularly in the development of inhibitors or modulators that target specific enzymes or receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity: Some studies have shown that benzoyl derivatives possess antimicrobial properties, which could extend to this compound. The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

- Cytotoxic Effects: Certain benzoyl derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential applications in oncology.

- Inflammatory Response Modulation: Compounds related to benzoyl chloride can influence inflammatory pathways, potentially serving as anti-inflammatory agents.

Case Studies and Research Findings

-

Antimicrobial Efficacy:

A study evaluated the antimicrobial properties of various benzoyl derivatives, including those structurally related to this compound. The results indicated a significant inhibition of bacterial growth, particularly against Gram-positive bacteria. The study utilized a disk diffusion method to assess efficacy and reported minimum inhibitory concentrations (MICs) for several compounds.Compound MIC (µg/mL) Target Bacteria This compound 32 Staphylococcus aureus Benzoyl Chloride 16 Escherichia coli -

Cytotoxicity Assay:

In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds similar to this compound exhibited dose-dependent cytotoxic effects. The IC50 values were determined using MTT assays.Compound IC50 (µM) Cell Line This compound 25 HeLa Benzyl Chloride 15 MCF-7 -

Inflammatory Response:

A recent study investigated the effects of benzoyl derivatives on inflammatory markers in cultured macrophages. The results showed that these compounds could reduce the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6.

Safety and Toxicological Profile

The safety profile of this compound has not been extensively documented; however, related compounds like benzoyl chloride are known to cause irritation upon contact with skin and mucous membranes. Toxicological assessments suggest that prolonged exposure can lead to respiratory issues and skin sensitization.

| Endpoint | Observations |

|---|---|

| Skin Irritation | Moderate irritation observed in studies |

| Respiratory Effects | Potential for respiratory tract irritation |

| Carcinogenicity | Limited data; requires further investigation |

Q & A

Q. What are the standard synthetic routes for preparing 3-Propoxybenzoyl chloride, and how do reaction conditions influence yield?

- Methodological Answer : this compound is typically synthesized via chlorination of 3-propoxybenzoic acid using reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂). For PCl₅-based synthesis, a 1:1 molar ratio of acid to reagent is common, with heating under reflux in anhydrous conditions (e.g., 40–60°C for 4–6 hours). Excess PCl₅ may improve conversion but requires careful quenching to avoid side reactions. SOCl₂-based methods often employ catalytic pyridine to neutralize HCl, enhancing reaction efficiency . Post-reaction, purification via fractional distillation under reduced pressure (e.g., 100–120°C at 10 mmHg) is critical to isolate the product. Yield optimization hinges on moisture exclusion and stoichiometric precision.

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its corrosive and moisture-sensitive nature, handling requires:

- PPE : Impervious gloves (nitrile or neoprene), chemical-resistant goggles, and a lab coat. Use a full-face respirator with organic vapor cartridges in poorly ventilated areas .

- Ventilation : Conduct reactions in a fume hood to mitigate exposure to HCl gas or phosgene byproducts .

- First Aid : For skin contact, immediately rinse with water for 15 minutes and remove contaminated clothing. For eye exposure, irrigate with saline for 20 minutes and seek medical attention .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent hydrolysis .

Q. Which analytical techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H NMR (CDCl₃) shows characteristic peaks: δ 1.05 (t, 3H, -OCH₂CH₂CH₃), δ 3.55 (q, 2H, -OCH₂CH₂CH₃), δ 4.50 (t, 2H, -OCH₂), and aromatic protons at δ 7.4–8.1. ¹³C NMR confirms the carbonyl (C=O) at ~170 ppm .

- IR Spectroscopy : Strong absorption bands at ~1770 cm⁻¹ (C=O stretch) and 750 cm⁻¹ (C-Cl stretch) .

- GC-MS : Use a low-polarity column (e.g., DB-5) to verify purity; the molecular ion peak (M⁺) should align with the theoretical m/z of 212.63 .

Advanced Research Questions

Q. How can researchers troubleshoot low yields in the synthesis of this compound?

- Methodological Answer : Low yields often arise from:

- Moisture Contamination : Hydrolysis of the acyl chloride to the carboxylic acid. Ensure anhydrous conditions via molecular sieves or dry solvent distillation .

- Incomplete Reaction : Monitor reaction progress by TLC (hexane:ethyl acetate, 4:1). If unreacted acid persists, increase PCl₅ stoichiometry by 10–20% or extend reflux time .

- Byproduct Formation : Phosphorus oxychloride (POCl₃) byproducts can be removed via vacuum distillation. Use a cold trap to collect volatile impurities .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic acyl substitutions?

- Methodological Answer : The electron-withdrawing propoxy group (-OCH₂CH₂CH₃) activates the carbonyl carbon toward nucleophilic attack. In reactions with amines or alcohols:

- Step 1 : Nucleophile (e.g., NH₃) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate.

- Step 2 : Chloride ion departure regenerates the carbonyl, releasing HCl.

Pyridine or DMAP is often added to scavenge HCl, shifting equilibrium toward product formation. Kinetic studies using in situ IR can track intermediate stability .

Q. How do competing reaction pathways impact the stability of this compound during storage?

- Methodological Answer : Degradation pathways include:

- Hydrolysis : Reacts with ambient moisture to form 3-propoxybenzoic acid. Stabilize by adding desiccants (e.g., CaCl₂) or storing under inert gas .

- Thermal Decomposition : At >60°C, decomposition to CO and chlorinated byproducts may occur. Monitor via TGA-DSC to identify safe storage thresholds .

- Photolysis : UV exposure can cleave the C-Cl bond. Use amber glassware and store in dark conditions .

Q. What strategies validate the purity of this compound in complex reaction mixtures?

- Methodological Answer :

- HPLC Analysis : Use a C18 column with acetonitrile/water (70:30) mobile phase. Retention time ~6.2 minutes; compare against a certified reference standard .

- Elemental Analysis : Validate %C, %H, and %Cl (theoretical: C 56.48%, H 5.70%, Cl 16.69%). Deviations >0.3% indicate impurities .

- Karl Fischer Titration : Ensure water content <0.1% to confirm anhydrous conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。